N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Description
Properties
IUPAC Name |
2-(2,5-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S/c1-12-4-7-14(8-5-12)25(21,22)18(11-17(19)20)15-10-13(23-2)6-9-16(15)24-3/h4-10H,11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZNBCCPHXHWHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and 4-methylbenzenesulfonyl chloride.
Formation of Sulfonamide: The 2,5-dimethoxyaniline reacts with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the corresponding sulfonamide.
Glycine Coupling: The sulfonamide is then coupled with glycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation and substitution, making it valuable for creating derivatives with enhanced properties .
Biology
The compound has been investigated as a biochemical probe to study enzyme interactions. Its ability to modulate enzyme activity can provide insights into metabolic pathways relevant to various diseases .
Medicine
Research indicates potential therapeutic properties:
- Anti-inflammatory Effects : Studies have shown that the compound can reduce inflammation markers in biological models .
- Anticancer Activity : Preliminary findings suggest it may inhibit the proliferation of certain cancer cell lines through mechanisms such as apoptosis induction .
Industry
In industrial applications, this compound is utilized in developing specialty chemicals and materials due to its structural versatility .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Properties
In another investigation focusing on inflammatory responses, the compound demonstrated notable reductions in pro-inflammatory cytokines in vitro, highlighting its therapeutic potential in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and sulfonyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Table 1: Comparative Analysis of N-Sulfonylglycine Derivatives
Functional and Physicochemical Differences
- Polarity and Solubility: The methoxy groups in the target compound confer higher polarity compared to methyl or halogen-substituted analogs, likely enhancing solubility in polar solvents like methanol or acetonitrile. In contrast, perfluorinated derivatives (e.g., CAS 2991-50-6) exhibit extreme hydrophobicity .
- Reactivity : Chlorine substituents (e.g., CAS 339103-10-5) may increase electrophilicity, facilitating nucleophilic substitution reactions, whereas methoxy groups could participate in hydrogen bonding or demethylation under acidic conditions .
- Environmental Impact: Perfluorinated analogs are associated with bioaccumulation and toxicity, whereas non-fluorinated derivatives like the target compound are presumed to have lower environmental persistence .
Biological Activity
N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a sulfonyl glycine derivative characterized by its unique chemical structure, which includes a sulfonyl group attached to a glycine moiety. The compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
- Molecular Formula : CHN OS
- Molecular Weight : 365.41 g/mol
- SMILES Notation : Cc(cc1)ccc1S(N(CC(O)=O)c(cc(cc1)OC)c1OC)(=O)=O
This compound features methoxy groups and a methylphenyl sulfonyl group, which contribute to its biological activity and interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of methoxy and sulfonyl groups enhances its binding affinity, allowing it to modulate enzyme activity or receptor signaling pathways. This modulation can lead to various therapeutic effects, including anti-inflammatory and analgesic properties.
Research Findings
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro assays have indicated that it can inhibit the proliferation of certain cancer cell lines, potentially through the induction of apoptosis or necrosis in malignant cells.
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory potential, showing promise in reducing inflammation markers in various biological models.
- Enzyme Interaction : It has been investigated as a biochemical probe to study enzyme interactions, particularly those involved in metabolic pathways relevant to disease states.
Case Study 1: Anticancer Evaluation
A study evaluated the efficacy of this compound on human cancer cell lines. The results demonstrated that at concentrations ranging from 10 µM to 100 µM, the compound significantly reduced cell viability in MDA-MB-231 breast cancer cells and HCT-116 colon cancer cells. The mechanism was linked to oxidative stress induction and apoptosis activation.
Case Study 2: Anti-inflammatory Properties
In a model of acute inflammation induced by carrageenan in rats, administration of this compound led to a significant decrease in paw edema compared to control groups. This suggests a potential role in managing inflammatory conditions.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key differences:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| N-(2,5-Dimethoxyphenyl)-N-[(4-chlorophenyl)sulfonyl]glycine | Similar | Moderate anticancer activity | Chlorine substitution |
| N-(2,5-Dimethoxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine | Similar | High antibacterial activity | Nitro group presence |
| This compound | Unique | Promising anticancer and anti-inflammatory activity | Methyl group enhances solubility |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves sulfonylation of glycine derivatives with activated aryl sulfonyl chlorides. For example, coupling 2,5-dimethoxyaniline with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in THF) yields the sulfonamide intermediate. Subsequent N-alkylation or condensation with glycine esters (e.g., ethyl glycinate) followed by hydrolysis can produce the target compound. Characterization should include / NMR to confirm regioselectivity and FT-IR for sulfonyl group validation. Purity can be assessed via HPLC with a C18 column (acetonitrile/water gradient) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer : Use X-ray crystallography (if crystals are obtainable) for definitive structural confirmation. For routine analysis, employ high-resolution mass spectrometry (HRMS) to verify the molecular ion ([M+H]) and fragmentation patterns. - COSY and NOESY NMR experiments can resolve spatial arrangements of the dimethoxyphenyl and sulfonyl groups. Purity should be confirmed via reverse-phase HPLC coupled with diode-array detection (DAD) to identify potential by-products from incomplete sulfonylation .
Q. What safety protocols are recommended for handling sulfonated glycine derivatives in laboratory settings?
- Methodological Answer : Due to potential irritancy of sulfonyl groups, use PPE (gloves, lab coat, goggles) and work in a fume hood. Monitor for sulfonic acid by-products (e.g., via pH strips during synthesis). Stability testing under ambient light and humidity is critical to assess decomposition risks. Refer to SDS guidelines for sulfonamide compounds, emphasizing waste neutralization before disposal .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures from the Protein Data Bank (PDB) to model interactions. Key residues (e.g., catalytic sites in sulfotransferases) should be prioritized. Molecular dynamics simulations (GROMACS) can assess stability of ligand-protein complexes. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer : Investigate metabolic stability via liver microsome assays (human/rat) to identify rapid degradation pathways. Use LC-MS/MS to track metabolites, focusing on demethylation of methoxy groups or sulfonamide hydrolysis. Adjust experimental design by incorporating prodrug strategies (e.g., ester prodrugs, as seen in ethyl ester derivatives ) to enhance bioavailability.
Q. How can researchers analyze stereochemical outcomes in derivatives of this compound?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) can separate enantiomers. For diastereomers, employ -NMR with chiral shift reagents (e.g., Eu(hfc)). X-ray crystallography remains the gold standard for absolute configuration determination. Computational methods (e.g., DFT-based optical rotation calculations) can supplement experimental data .
Q. What advanced techniques identify synthetic by-products or degradation impurities in this compound?
- Methodological Answer : Use LC-HRMS with electrospray ionization (ESI) in positive/negative modes to detect trace impurities. Fragmentation patterns (MS/MS) can differentiate regioisomers (e.g., sulfonamide vs. sulfonic acid derivatives). For quantification, develop a validated UPLC method with a sensitivity limit of ≤0.1% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
